DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Used in similar applications, but with different structural features.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups, used as a ligand in coordination chemistry.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
Uniqueness
DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C37H47N3O5 |
---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H47N3O5/c1-23(2)20-21-43-28-18-16-26(17-19-28)33-29(22-40(39-33)27-14-12-11-13-15-27)32-30(34(41)44-36(5,6)7)24(3)38-25(4)31(32)35(42)45-37(8,9)10/h11-19,22-23,32,38H,20-21H2,1-10H3 |
InChI Key |
DGXFLNAPXWVASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.